molecular formula C9H15ClN2O2 B1374463 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole CAS No. 1354949-51-1

5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole

Cat. No. B1374463
CAS RN: 1354949-51-1
M. Wt: 218.68 g/mol
InChI Key: YYMSMGUSGDGKRX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole (CMEPO) is an organic compound belonging to the oxadiazole class of compounds. It is an aromatic heterocyclic compound with a five-membered ring containing two nitrogen atoms and two oxygen atoms. CMEPO has several uses in scientific research due to its unique properties and versatile applications.

Scientific Research Applications

1. Versatile Building Block in Medicinal Chemistry

5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole and its derivatives are explored for their potential as versatile building blocks in medicinal chemistry. For instance, ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been developed for preparing derivatives where functionalities are displaced by various nucleophiles. These derivatives are considered bifunctional building blocks that can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).

2. Antibacterial Activity

Several studies have synthesized novel compounds from this compound for assessing their antibacterial activity. For example, {5-chloro-2-[(3-substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones have shown significant antibacterial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli (N. P. Rai et al., 2010).

3. Application in Fungicidal Activity

Research has also been conducted on the fungicidal applications of derivatives of this compound. Certain derivatives have demonstrated potential as effective fungicides, particularly against major diseases in crops like rice (H. Chen et al., 2000).

4. Corrosion Inhibition

Research into corrosion inhibition properties of 1,3,4-oxadiazole derivatives, which can be synthesized from compounds like this compound, has shown promising results. These derivatives are studied for their ability to inhibit corrosion in metals like steel, especially in challenging environments such as sulfuric acid (P. Ammal et al., 2018).

properties

IUPAC Name

5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6(2)5-13-7(3)9-11-8(4-10)14-12-9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMSMGUSGDGKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172152
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354949-51-1
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
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5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
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5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
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